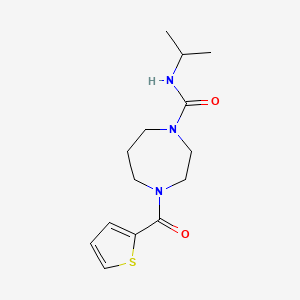![molecular formula C9H8F3N3O3 B6639215 2-[[6-Methyl-2-(trifluoromethyl)pyrimidine-4-carbonyl]amino]acetic acid](/img/structure/B6639215.png)
2-[[6-Methyl-2-(trifluoromethyl)pyrimidine-4-carbonyl]amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[6-Methyl-2-(trifluoromethyl)pyrimidine-4-carbonyl]amino]acetic acid is a synthetic organic compound characterized by the presence of a pyrimidine ring substituted with a methyl group and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[[6-Methyl-2-(trifluoromethyl)pyrimidine-4-carbonyl]amino]acetic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and a guanidine derivative under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Methylation: The methyl group is added through an alkylation reaction using methyl iodide in the presence of a base.
Amidation: The final step involves the formation of the amide bond by reacting the pyrimidine derivative with glycine under coupling conditions using a reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: In an industrial setting, the production of this compound would involve optimizing the above synthetic steps for large-scale reactions. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated systems for purification and isolation of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming a carboxylic acid derivative.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally resistant due to its electron-withdrawing nature.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of this compound derivatives with carboxylic acid groups.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology and Medicine:
- Potential use as a pharmacophore in drug design due to its unique structural features.
- Investigated for its activity against various biological targets, including enzymes and receptors.
Industry:
- Utilized in the development of agrochemicals.
- Employed in the synthesis of specialty chemicals for material science applications.
Mecanismo De Acción
The mechanism of action of 2-[[6-Methyl-2-(trifluoromethyl)pyrimidine-4-carbonyl]amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The pyrimidine ring can engage in hydrogen bonding and π-π interactions with target proteins, modulating their activity.
Comparación Con Compuestos Similares
2-[[6-Methyl-2-(trifluoromethyl)pyrimidine-4-carbonyl]amino]propanoic acid: Similar structure but with a propanoic acid moiety.
2-[[6-Methyl-2-(trifluoromethyl)pyrimidine-4-carbonyl]amino]butanoic acid: Contains a butanoic acid group instead of acetic acid.
Uniqueness:
- The presence of the trifluoromethyl group distinguishes it from other pyrimidine derivatives, imparting unique electronic properties.
- The specific substitution pattern on the pyrimidine ring provides distinct reactivity and biological activity profiles compared to other similar compounds.
This detailed overview should provide a comprehensive understanding of 2-[[6-Methyl-2-(trifluoromethyl)pyrimidine-4-carbonyl]amino]acetic acid, its synthesis, reactions, applications, and comparisons with related compounds
Propiedades
IUPAC Name |
2-[[6-methyl-2-(trifluoromethyl)pyrimidine-4-carbonyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N3O3/c1-4-2-5(7(18)13-3-6(16)17)15-8(14-4)9(10,11)12/h2H,3H2,1H3,(H,13,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHDVSWKQDHFHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C(F)(F)F)C(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[4-(5-Chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-(1-methylpyrrol-3-yl)methanone](/img/structure/B6639133.png)




![N-[4-(4-methylpiperidine-1-carbonyl)phenyl]acetamide](/img/structure/B6639157.png)
![2-[Methyl-[2-(1,3-thiazol-4-yl)acetyl]amino]propanoic acid](/img/structure/B6639173.png)

![3-[(1,5-Dimethylpyrazole-3-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B6639187.png)
![3-[(4-Methyl-1,2-oxazole-3-carbonyl)amino]butanoic acid](/img/structure/B6639194.png)
![3-[(2-Methylpyrimidine-4-carbonyl)amino]propanoic acid](/img/structure/B6639197.png)
![(2S,3S)-3-methyl-2-[(4-methylpyridine-3-carbonyl)amino]pentanoic acid](/img/structure/B6639212.png)
![(2S)-3-methyl-2-[[2-(1,2-oxazol-3-yl)acetyl]amino]butanoic acid](/img/structure/B6639221.png)
![2-[[2-(Oxan-4-yl)acetyl]amino]acetic acid](/img/structure/B6639225.png)
